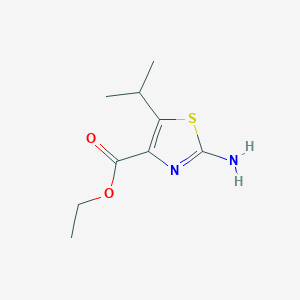

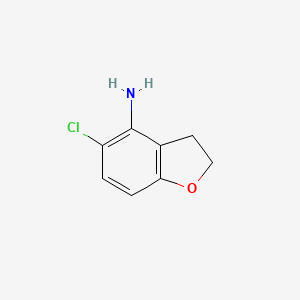

5-氯-2,3-二氢-1-苯并呋喃-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

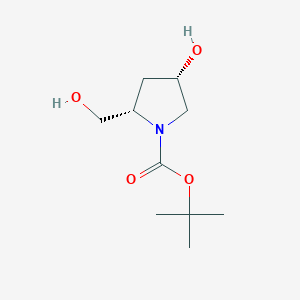

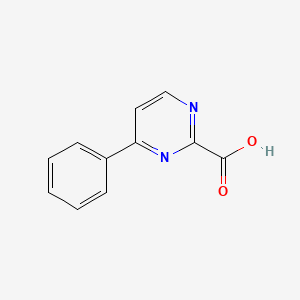

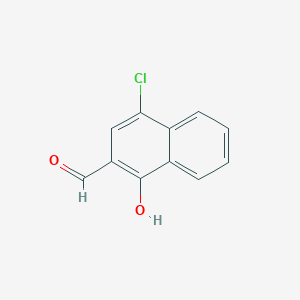

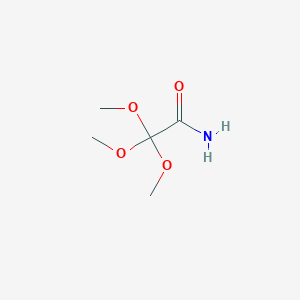

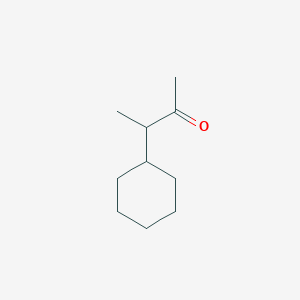

The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine involves the use of 2,3-dihydrobenzofuran, N-chlorosuccinimide, and [TEMPO] [OTf] in chloroform. The mixture is stirred at 25 degrees Celsius for 12 hours. After the reaction, the solvent is removed by rotary evaporation and column chromatography is used for separation .Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine is composed of a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, can undergo a variety of chemical reactions. For instance, they can participate in metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .科学研究应用

光刺激反应

5-氯-2,3-二氢-1-苯并呋喃-4-胺已在光刺激反应的背景下进行了研究。Santiago E. Vaillard及其同事(2004年)证明了它参与了快速无锡无卤代反应和还原自由基环化反应,导致产生高产率的还原产物和环化还原产物(Vaillard, Rossi, & Postigo, 2004)。

合成和抗菌活性

A. S. Lunkad等人(2015年)领导的研究集中在新苯并呋喃衍生物的合成上,包括5-氯-2,3-二氢-1-苯并呋喃-4-胺。这项研究还探讨了这些合成化合物的抗菌活性(Lunkad et al., 2015)。

α-取代苯并呋喃甲胺合成

Nikhom Wongsa及其团队(2013年)进行了一项关于α-取代2-苯并呋喃甲胺的简明合成的研究。这涉及使用α-取代2-苯并呋喃甲基碳阳离子中间体,这与5-氯-2,3-二氢-1-苯并呋喃-4-胺相关(Wongsa等,2013年)。

β-淀粉样蛋白聚集抑制

H. Choi及其同事(2003年)合成了5-氯-2,3-二氢-1-苯并呋喃-4-胺的衍生物,用于潜在的β-淀粉样蛋白聚集抑制剂。这项研究有助于了解其在抑制病理蛋白聚集中的应用(Choi et al., 2003)。

抗菌和镇痛活性

Bhovi K. Venkatesh的团队(2010年)为3-[4-(1-苯并呋喃-2-基)-1,3-噻唑-2-基]-2-(4-芳基)-1,3-噻唑烷-4-酮衍生物开发了合成方案。这些化合物与5-氯-2,3-二氢-1-苯并呋喃-4-胺相关,并对它们的抗菌和镇痛活性进行了筛选(Venkatesh, Bodke, & Biradar, 2010)。

未来方向

Benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, have shown promise in various fields of scientific research. They could be used to develop new catalysts for a range of reactions, or to study the biochemical and physiological effects of a range of compounds. Furthermore, they have potential applications in the treatment of microbial diseases .

作用机制

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

It is believed to act as a catalyst in a range of reactions, by facilitating the formation of a reactive intermediate. Additionally, it has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a range of drugs and other compounds.

Biochemical Pathways

It is known that benzofuran derivatives can inhibit the enzyme cytochrome p450, which is involved in the metabolism of a range of drugs and other compounds. This suggests that 5-Chloro-2,3-dihydro-1-benzofuran-4-amine may influence metabolic pathways.

属性

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCQFCDSKKIMJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506315 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

CAS RN |

76093-76-0 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)